molecular formula C15H21FN2O3S B2862140 1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396714-32-1

1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B2862140
CAS RN: 1396714-32-1
M. Wt: 328.4
InChI Key: XFFLSQZJBOEDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, commonly known as CFM-2, is a compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in scientific research, particularly in the field of neuroscience. CFM-2 is a potent and selective blocker of the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain.

Scientific Research Applications

Antiviral Applications

This compound has been studied for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the fluorophenylsulfonyl group could potentially enhance these properties, making it a candidate for further research in antiviral drug development .

Anti-Inflammatory and Analgesic Activities

Compounds with similar structures have demonstrated anti-inflammatory and analgesic activities. The cyclopropyl and piperazine components may contribute to these effects by interacting with biological targets involved in pain and inflammation pathways. This suggests potential applications in the development of new pain relief medications .

Anticancer Potential

The structural features of this compound, particularly the piperazine moiety, are found in molecules that inhibit cell proliferation, migration, and invasion in cancer cell lines such as A549. This indicates its potential use in cancer research, possibly as a PAK4 inhibitor, which is a protein kinase implicated in tumor growth and metastasis .

Biochemical Significance

In biochemistry, this compound could be used to study enzyme inhibition, receptor binding, and signal transduction pathways due to its structural complexity. The cyclopropyl group, in particular, is known for its reactivity and can be used to probe biochemical interactions .

Organic Synthesis

The molecule could serve as a building block in organic synthesis, especially in the construction of complex molecules with multiple chiral centers. Its cyclopropyl and piperazine components are versatile intermediates in the synthesis of a wide range of organic compounds .

Industrial Processes

In industrial settings, derivatives of this compound could be utilized in the synthesis of materials with specific properties, such as polymers or coatings. The fluorophenylsulfonyl group, in particular, could impart unique characteristics like resistance to degradation or alterations in physical properties .

properties

IUPAC Name

1-cyclopropyl-2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c16-13-2-1-3-14(10-13)22(20,21)18-8-6-17(7-9-18)11-15(19)12-4-5-12/h1-3,10,12,15,19H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFLSQZJBOEDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.